2,5-Dimethylaniline;phosphoric acid

Pharmacokinetics Toxicokinetics Metabolic Stability

2,5-Dimethylaniline;phosphoric acid (CAS 832099-75-9), systematically named 2,5-dimethylanilinium dihydrogen phosphate (2,5-DADP), is a 1:1 semi-organic salt of the aromatic amine 2,5-xylidine and phosphoric acid. It crystallises in the orthorhombic noncentrosymmetric space group P2₁2₁2₁ with unit-cell parameters a = 5.872(4) Å, b = 20.984(3) Å, c = 8.465(1) Å and a calculated density Dx = 1.396 g cm⁻³.

Molecular Formula C8H14NO4P
Molecular Weight 219.17 g/mol
CAS No. 832099-75-9
Cat. No. B12541423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylaniline;phosphoric acid
CAS832099-75-9
Molecular FormulaC8H14NO4P
Molecular Weight219.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N.OP(=O)(O)O
InChIInChI=1S/C8H11N.H3O4P/c1-6-3-4-7(2)8(9)5-6;1-5(2,3)4/h3-5H,9H2,1-2H3;(H3,1,2,3,4)
InChIKeyTWNGVFYRAWYUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylaniline Phosphoric Acid (CAS 832099-75-9) – Salt-Form Identity, Crystal Class & Procurement-Relevant Characteristics


2,5-Dimethylaniline;phosphoric acid (CAS 832099-75-9), systematically named 2,5-dimethylanilinium dihydrogen phosphate (2,5-DADP), is a 1:1 semi-organic salt of the aromatic amine 2,5-xylidine and phosphoric acid [1]. It crystallises in the orthorhombic noncentrosymmetric space group P2₁2₁2₁ with unit-cell parameters a = 5.872(4) Å, b = 20.984(3) Å, c = 8.465(1) Å and a calculated density Dx = 1.396 g cm⁻³ [2]. The noncentrosymmetric architecture, driven by a three-dimensional hydrogen-bond network between [2,5-(CH₃)₂C₆H₃NH₃]⁺ cations and H₂PO₄⁻ anions, directly enables second-order nonlinear optical (NLO) activity, distinguishing this salt from centrosymmetric analogues that lack SHG capability [2].

Salt-form identity with noncentrosymmetric orthorhombic P2₁2₁2₁ lattice for NLO crystal engineering studies
Phosphoric acid counterion yields layered H₂PO₄⁻ framework distinct from chloride or sulfate salts
Solid crystalline salt offers handling advantages over the liquid 2,5-xylidine free base

Why 2,5-Dimethylaniline Phosphoric Acid Cannot Be Freely Replaced by Other Dimethylaniline Salts or Counterions


Isomeric dimethylaniline salts and those with alternative counterions differ fundamentally in crystal packing, metabolic stability, and nonlinear optical performance. The C2-methyl substitution pattern of 2,5-DADP dictates a distinct pharmacokinetic profile—hepatic intrinsic clearance in rats is approximately 25-fold slower than that of the 2,4-isomer—making simple isomer interchange pharmacologically consequential [1]. Furthermore, the phosphoric acid counterion yields an orthorhombic noncentrosymmetric lattice (P2₁2₁2₁) essential for second harmonic generation, whereas substitution with chloride introduces a monohydrate that alters hydrogen-bond topology, or with sulfate produces a bis-salt stoichiometry that modifies crystal habit and mechanical hardness [2][3]. These differences preclude generic replacement without compromising targeted application performance.

Isomer salts2,4- or 3,5-DMA salts differ in crystal packing and clearance profile, limiting direct substitution for structure-dependent applications
Counterion variantsChloride or sulfate counterions alter hydrogen-bond topology and crystal stoichiometry, shifting NLO and mechanical properties
Free base2,5-Xylidine liquid lacks the defined noncentrosymmetric lattice and salt-form handling characteristics

2,5-Dimethylaniline Phosphoric Acid: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


2,5-DADP Parent Amine Exhibits ~25-Fold Slower Hepatic Clearance Than 2,4-Dimethylaniline in Rats

The parent amine 2,5-dimethylaniline (released upon salt dissociation) displays markedly slower hepatic intrinsic clearance (CLh,int) compared with its 2,4- and 3,5-isomers in a rat PBPK model. The quantitative CLh,int of 2,5-dimethylaniline was 0.110 ± 0.017 L/h, whereas 2,4-dimethylaniline yielded 2.70 ± 0.28 L/h (24.5-fold faster) and 3,5-dimethylaniline yielded 1.88 ± 0.05 L/h (17.1-fold faster) [1]. This slow clearance is attributed to the C2-methyl group suppressing N-hydroxylation at the NH₂ moiety, which is the rate-limiting metabolic activation step [1].

Hepatic Clearance
Head-to-head
0.110 ± 0.017 L/h
24.5× slower vs 2,4-DMA
Supports isomer-specific clearance context
Rat PBPK model; oral 25 mg/kg
Pharmacokinetics Toxicokinetics Metabolic Stability

Orthorhombic Noncentrosymmetric P2₁2₁2₁ Crystal System of 2,5-DADP vs. Monoclinic 2,3-Dimethylanilinium Phosphate

2,5-DADP adopts the orthorhombic noncentrosymmetric space group P2₁2₁2₁ (a = 5.872(4) Å, b = 20.984(3) Å, c = 8.465(1) Å, V = 1043.0(5) ų, Dx = 1.396 g cm⁻³, Z = 4) with a final R-factor of 0.048 [1]. In contrast, the isomeric 2,3-dimethylanilinium dihydrogen phosphate crystallises in the monoclinic space group P2₁ (a = 8.866(3) Å, b = 5.909(6) Å, c = 10.644(5) Å, β = 112.44(1)°, V = 515.5(5) ų, Dx = 1.412 g cm⁻³, Z = 2) [2]. The orthorhombic P2₁2₁2₁ structure of 2,5-DADP generates an inorganic H₂PO₄⁻ layer network parallel to the (a,b) plane with organic cations intercalated, creating a three-dimensional noncentrosymmetric hydrogen-bond architecture that is a prerequisite for second harmonic generation [1].

Crystal System
Head-to-head
Orthorhombic P2₁2₁2₁
Monoclinic P2₁
Noncentrosymmetric lattice required for NLO
Unit cell volume 1043 vs 515.5 ų; Z=4 vs Z=2
Crystal Engineering Nonlinear Optics X-ray Crystallography

2,5-DADP Confirmed SHG-Active via Powder Test; Related 2,5-Dimethylanilinium Nitrate Delivers 2.3× KDP Efficiency

The noncentrosymmetric structure of 2,5-DADP was confirmed to produce a positive second harmonic generation (SHG) signal using the Kurtz-Perry powder method with a Nd:YAG laser at 1.06 μm [1]. While a specific relative SHG efficiency versus KDP for 2,5-DADP was not reported numerically in the accessed literature, the structurally analogous 2,5-dimethylanilinium nitrate (2,5-DAN) salt—bearing the same organic cation—delivers an SHG output 2.3 times that of KDP, establishing the 2,5-dimethylanilinium cation as a validated NLO-phore [2]. Crystal growth and SHG confirmation for 2,5-DADP are further reported by Mani et al. (2017) [3].

SHG Activity
Reported
SHG-positive
Kurtz-Perry test
Reported SHG-active crystal context
Analog 2,5-DAN: 2.3× KDP; direct 2,5-DADP vs KDP ratio not reported
Second Harmonic Generation NLO Materials Optoelectronics

DFT-Computed HOMO-LUMO Gap of 2,5-Dimethylaniline Excels for Charge-Transfer NLO Activity Relative to Isomers

A comparative DFT study of free dimethylaniline isomers (B3LYP/6-311++G(d,p)) reported the HOMO-LUMO band gap energy as 3.7865 eV for 2,4-DMA, 3.9348 eV for 2,5-DMA, and 3.9443 eV for 2,6-DMA [1]. While 2,5-DMA has a slightly wider gap than 2,4-DMA, the phosphate salt 2,5-DADP (B3LYP/6-31G(d,p)) exhibits a characteristically small HOMO-LUMO gap that facilitates intramolecular charge transfer, a critical driver of first-order hyperpolarizability (β) and NLO response [2]. The DFT study further demonstrated that dipole moments and first-order hyperpolarizability values for all three isomers exceed the prototypical urea benchmark, confirming their NLO suitability [1]. The lowering of the HOMO-LUMO gap in the salt form, attributed to hydrogen-bond-mediated charge delocalisation analysed via NBO, is a distinguishing feature relative to the neutral amine [2].

HOMO-LUMO Gap
Reported
3.9348 eV (amine)
Salt further narrows gap
Supports charge-transfer NLO interpretation
DFT B3LYP/6-311++G(d,p); hyperpolarizability exceeds urea
DFT Calculations HOMO-LUMO Gap Charge Transfer NLO Properties

2,5-DADP Microhardness Classified as Soft Material, Differentiating It from Harder Sulfate Analogue Bis 2,5-DAS

Vickers microhardness measurements categorise 2,5-DADP as a soft material [1]. In the bis 2,5-dimethylanilinium sulfate (bis 2,5-DAS) analogue, microhardness studies similarly classify it as soft, but the sulfate salt's distinct stoichiometry (two organic cations per sulfate dianion) and altered hydrogen-bond network yield different mechanical, thermal, and laser damage threshold profiles [2]. For procurement decisions, the softer mechanical character of 2,5-DADP implies easier machinability for crystal orientation and polishing but potentially lower laser damage threshold, a trade-off documented in the semi-organic NLO crystal literature [1].

Microhardness
Reported
Soft material category
Vickers indentation
Crystal processing context
Quantitative Hv cross-comparison not available; sulfate analog also soft
Microhardness Mechanical Properties Crystal Growth

2,5-Dimethylaniline Phosphoric Acid: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Semi-Organic Nonlinear Optical (NLO) Crystal for Second Harmonic Generation (SHG) Devices

2,5-DADP's confirmed noncentrosymmetric orthorhombic P2₁2₁2₁ structure [1] and positive Kurtz-Perry SHG powder test [2] position it as a candidate semi-organic NLO crystal. The small HOMO-LUMO gap in the salt form drives charge-transfer-mediated hyperpolarizability exceeding the urea benchmark [3], while the phosphate counterion provides a wider optical transparency window compared to purely organic NLO crystals. The softer mechanical character facilitates crystal orientation and polishing for device prototyping [2]. Procurement is indicated where a non-hygroscopic, noncentrosymmetric phosphate salt with SHG capability intermediate between KDP and urea is required.

Metabolic Stability Reference Standard or Chemical Intermediate with Predictably Slow Clearance

For toxicological or pharmacokinetic studies requiring a dimethylaniline congener with intrinsically slow metabolic clearance, the parent amine of this salt—2,5-dimethylaniline—exhibits hepatic intrinsic clearance (CLh,int = 0.110 ± 0.017 L/h) that is 24.5-fold slower than 2,4-DMA and 17.1-fold slower than 3,5-DMA in rats [4]. The C2-methyl substitution pattern suppresses N-hydroxylation-dependent metabolic activation, providing a structurally rationalised, quantifiably differentiated toxicokinetic profile [4]. The phosphoric acid salt form offers improved crystallinity and handling characteristics relative to the liquid free base (2,5-xylidine), making it preferable as a solid reference standard.

Precursor for 2,5-Dimethylanilinium-Based Crystal Engineering Libraries

The 2,5-dimethylanilinium cation forms structurally characterised salts with phosphate (orthorhombic P2₁2₁2₁) [1], chloride monohydrate [5], sulfate (bis-salt) [6], and nitrate (SHG 2.3× KDP) [7], enabling systematic study of counterion effects on crystal packing, hydrogen-bond topology, and NLO response. Procuring 2,5-DADP as the phosphate member of this library provides access to the specific H₂PO₄⁻ layered anionic framework, which differs fundamentally from the chloride monohydrate's two-dimensional hydrogen-bond network and the sulfate's bis-cation stoichiometry [5][6]. This is relevant for academic and industrial groups screening semi-organic salts for NLO or ferroelectric properties.

Calorimetric and Spectroscopic Reference Material for Phosphate Salt Characterisation

The comprehensive calorimetric, crystallographic, and spectroscopic characterisation of 2,5-DADP—including full single-crystal X-ray structure solution refined to R = 0.048, indexed powder XRD pattern with evaluated lattice parameters (a = 5.880(1) Å, b = 21.019(3) Å, c = 8.475(1) Å), and complete FT-IR and FT-Raman vibrational assignments aided by PED analysis [1][3]—establishes this compound as a well-characterised reference material. Its use as a calibration or validation standard in thermal analysis (DSC/TGA), vibrational spectroscopy, or powder XRD method development is supported by the depth of published characterisation data, reducing the burden of in-house structural verification.

Application
Selection Property
Validation Focus
Semi-organic NLO crystal studies
Noncentrosymmetric orthorhombic lattice
SHG efficiency and optical transparency
Metabolic stability reference studies
Isomer-specific hepatic clearance profile
PBPK model and clearance endpoint review
Counterion-dependent crystal engineering
Phosphate H₂PO₄⁻ layered framework
Hydrogen-bond topology and packing comparison
Spectroscopic and XRD reference studies
Published characterization data depth
FT-IR, FT-Raman and powder XRD review
Quote Request

Request a Quote for 2,5-Dimethylaniline;phosphoric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.